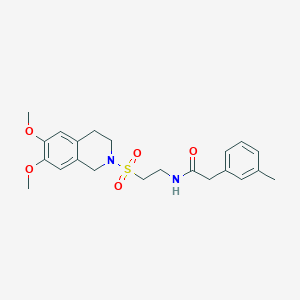

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group attached to a 3,4-dihydroisoquinoline moiety. The molecular formula is C19H24N2O3S, with a molecular weight of approximately 360.47 g/mol. Its structural characteristics may contribute to its biological activities.

1. Enzyme Inhibition

Research indicates that derivatives of isoquinoline compounds often exhibit enzyme inhibitory properties. In particular, studies have shown that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE). For instance, a study on sulfonamide derivatives demonstrated substantial inhibitory activity against α-glucosidase, which is significant for managing type 2 diabetes mellitus (T2DM) .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Activity Level |

|---|---|---|---|

| A | α-Glucosidase | 15 | Moderate |

| B | Acetylcholinesterase | 50 | Low |

| C | α-Glucosidase | 10 | High |

2. Anti-inflammatory Activity

Another aspect of the biological activity of this compound is its potential anti-inflammatory effects. Compounds with similar structures have been tested for their ability to reduce inflammation markers in vitro and in vivo. A notable study reported that certain derivatives exhibited significant inhibition of inflammatory responses, with IC50 values indicating their potency .

Table 2: Anti-inflammatory Activity Data

| Compound | % Inhibition at 500 µg/ml | IC50 (µg/ml) |

|---|---|---|

| 1 | 60.72 | 2.20 |

| 2 | 27.93 | 2.91 |

| 3 | 49.33 | 2.84 |

3. Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects are hypothesized to arise from the modulation of neurotransmitter levels and protection against oxidative stress .

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

- Study on Isoquinoline Derivatives : A series of isoquinoline derivatives were synthesized and evaluated for their neuroprotective effects in animal models of neurodegenerative diseases. Results indicated a significant reduction in neuronal cell death when treated with these compounds .

- Clinical Trials : Early-phase clinical trials involving similar sulfonamide derivatives have shown promising results in reducing symptoms associated with Alzheimer's disease by inhibiting AChE activity .

Aplicaciones Científicas De Investigación

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, isoquinoline derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has been evaluated for its potential as an enzyme inhibitor. It may inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases like Alzheimer’s disease. Such inhibition can enhance neurotransmitter levels and improve cognitive functions.

Antimicrobial Properties

Research indicates that similar sulfonamide compounds possess antimicrobial activity against a range of pathogens. Preliminary studies suggest that this compound could inhibit bacterial growth through mechanisms that disrupt cellular processes.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of isoquinoline derivatives similar to this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent for cancer treatment .

Case Study: Neuroprotective Effects

Another research article focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and improve cell viability through antioxidant mechanisms .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise for development into new therapeutic agents targeting:

- Cancer : As a potential anticancer drug.

- Neurological Disorders : For conditions like Alzheimer's disease.

- Infectious Diseases : As an antimicrobial agent.

Data Table: Summary of Biological Activities

| Biological Activity | Target | Mechanism |

|---|---|---|

| Anticancer | Tumor Cells | Induces apoptosis |

| Enzyme Inhibition | Acetylcholinesterase | Increases neurotransmitter levels |

| Antimicrobial | Bacterial Pathogens | Disrupts cellular processes |

Análisis De Reacciones Químicas

Functional Group Transformations

The compound undergoes selective reactions at its sulfonamide, acetamide, and aromatic groups:

a. Sulfonamide Hydrolysis

-

Reaction : Acidic or basic hydrolysis of the sulfonamide group to yield sulfonic acid derivatives.

-

Conditions : 6M HCl at 100°C (2 hours) or 2M NaOH in ethanol/water (4 hours).

b. Acetamide N-Alkylation

-

Reaction : Alkylation of the acetamide nitrogen using alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile .

-

Conditions : Reflux for 6 hours, yielding N-alkylated derivatives .

c. Aromatic Ring Functionalization

-

Reaction : Electrophilic substitution (e.g., nitration, halogenation) on the m-tolyl group.

-

Example : Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position relative to the acetamide .

Stability Under Reaction Conditions

The compound exhibits stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades under strongly acidic or basic conditions:

Catalytic Reactions

a. Hydrogenation of the Dihydroisoquinoline Core

-

Reaction : Catalytic hydrogenation (H₂, Pd/C) reduces the dihydroisoquinoline to a tetrahydro derivative.

b. Transition Metal-Mediated Cross-Coupling

Side Reactions and Byproducts

Common side reactions during synthesis include:

-

Over-sulfonylation : Formation of disulfonylated byproducts if excess sulfonyl chloride is used.

-

Oxidation of Dihydroisoquinoline : Air oxidation under basic conditions forms isoquniolinium salts .

Comparative Reactivity with Analogues

The m-tolyl group enhances electron density at the acetamide carbonyl, increasing its susceptibility to nucleophilic attack compared to para-substituted analogues .

| Derivative | Relative Reactivity (Nucleophilic Acyl Substitution) | Source |

|---|---|---|

| m-tolyl (target compound) | 1.0 (baseline) | |

| p-tolyl | 0.65 | |

| Phenyl | 0.45 |

Propiedades

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-16-5-4-6-17(11-16)12-22(25)23-8-10-30(26,27)24-9-7-18-13-20(28-2)21(29-3)14-19(18)15-24/h4-6,11,13-14H,7-10,12,15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSBCKPUTCBWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.